
3-Amino-2-norbornanecarboxylic acid
Übersicht
Beschreibung
3-Amino-2-norbornanecarboxylic acid, also known as 2-amino-2-norbornanecarboxylic acid, is a bicyclic amino acid with the molecular formula C8H13NO2. This compound is characterized by its rigid bicyclic structure, which imparts unique chemical and physical properties. It is a monoterpenoid and is often used in scientific research due to its ability to inhibit specific amino acid transporters .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-norbornanecarboxylic acid typically involves the amination of alpha-bromocarboxylic acids. This method provides a straightforward approach to preparing alpha-aminocarboxylic acids. The bromoacids are conveniently prepared from carboxylic acids by reaction with bromine and phosphorus trichloride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the compound can be synthesized on a larger scale using similar synthetic routes as those used in laboratory settings, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-2-norbornanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohols, and substituted amino acids, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Structure and Characteristics
- Molecular Formula : C8H13NO2
- Structure : Bicyclic compound featuring a rigid conformation that affects its reactivity and interactions with biological systems.
Chemistry
3-Amino-2-norbornanecarboxylic acid serves as:
- Building Block in Organic Synthesis : Utilized in the construction of complex organic molecules.
- Chiral Auxiliary in Asymmetric Synthesis : Its chiral nature aids in producing enantiomerically pure compounds.
Biology
The compound is instrumental in studying:
- Amino Acid Transport Mechanisms : It helps elucidate the role of amino acid transporters in cellular processes, particularly L-type amino acid transporters (LATs) which are crucial for amino acid uptake.
Medicine
Research highlights its potential therapeutic applications:
- Cancer Therapy : Studies indicate that this compound can inhibit tumor progression by blocking LATs, suggesting its utility as a cancer treatment.
- Drug Delivery Systems : It has been explored as a selective inhibitor to enhance the delivery of drugs across biological barriers, particularly the blood-brain barrier (BBB).
Industry
In industrial contexts, this compound is used for:
- Development of New Materials : Its unique properties make it suitable for synthesizing innovative materials with specific functionalities.
- Precursor for Biologically Active Compounds : It serves as a starting material for synthesizing various pharmaceutical agents.
Unique Features
The unique rigidity and specific inhibitory action on LATs distinguish this compound from other similar compounds, enhancing its relevance in cancer research and drug delivery systems.
Case Studies
- Cancer Treatment Studies
- Drug Delivery Mechanisms
- Metabolic Studies
Wirkmechanismus
The primary mechanism of action of 3-Amino-2-norbornanecarboxylic acid involves the inhibition of L-type amino acid transporters (LATs). These transporters are responsible for the uptake of neutral amino acids into cells. By inhibiting LATs, the compound can suppress the uptake of essential amino acids, thereby affecting cellular processes such as protein synthesis and cell growth . This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid: This compound shares a similar bicyclic structure and is also used as an amino acid transporter inhibitor.
2-Aminonorbornane hydrochloride: Another similar compound with comparable inhibitory effects on amino acid transport.
Uniqueness
3-Amino-2-norbornanecarboxylic acid is unique due to its specific inhibition of L-type amino acid transporters, which makes it particularly useful in cancer research. Its rigid bicyclic structure also imparts distinct chemical properties that differentiate it from other amino acids and their derivatives .
Biologische Aktivität
3-Amino-2-norbornanecarboxylic acid, commonly referred to as 2-amino-2-norbornanecarboxylic acid (BCH), is a compound that has garnered attention for its biological activities, particularly in the context of amino acid transport and its implications in cancer biology and metabolic regulation. This article explores its biological activity, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
This compound is a bicyclic amino acid derivative. Its structure allows it to mimic natural amino acids, which is pivotal for its role as an inhibitor of specific amino acid transport systems.
BCH primarily functions as an inhibitor of the system L amino acid transporters, particularly SLC7A5 (LAT1) and SLC7A8 (LAT2). These transporters are crucial for the uptake of large neutral amino acids in various tissues, including cancer cells. By inhibiting these transporters, BCH can alter cellular amino acid availability, impacting protein synthesis and cell proliferation.
Inhibition of Amino Acid Transport
Research indicates that BCH effectively inhibits the uptake of several amino acids in various cell lines. A study demonstrated that treatment with BCH led to a significant decrease in melanin synthesis in B16F10 melanoma cells, suggesting its role in regulating melanogenesis through the inhibition of SLC7A5 .
Cancer Cell Proliferation
BCH's impact on cancer cell metabolism has been extensively studied. In a study involving human carcinoma cell lines (A431, LS180, PC14/GL, H441/GL), BCH was shown to inhibit the L-type amino acid transporter system. This inhibition correlated with reduced cell proliferation as measured by [3H]FLT accumulation, indicating that BCH may serve as a potential therapeutic agent in cancer treatment by targeting amino acid transport mechanisms .
Data Table: Effects of BCH on Amino Acid Transport and Cell Proliferation
Case Study 1: Melanoma Treatment
In a preclinical model using B16F10 cells, BCH was administered to evaluate its effects on melanin production. The results showed a marked reduction in melanin synthesis, suggesting that targeting the amino acid transport system could be a viable strategy for managing melanoma .
Case Study 2: Tumor Imaging
BCH has also been explored in the context of tumor imaging. The use of radiolabeled analogs like [11C]MeAIB has been proposed for PET imaging to assess tumor cell proliferative activity based on the correlation between BCH's inhibitory effects on amino acid transport and cellular proliferation rates .
Eigenschaften
IUPAC Name |
(1S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c9-7-5-2-1-4(3-5)6(7)8(10)11/h4-7H,1-3,9H2,(H,10,11)/t4-,5+,6?,7?/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYLGUSANAWARQ-IBJXHFRJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(C2N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1C(C2N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76198-36-2 | |
Record name | 3-AMINO-2-NORBORNANECARBOXYLIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.